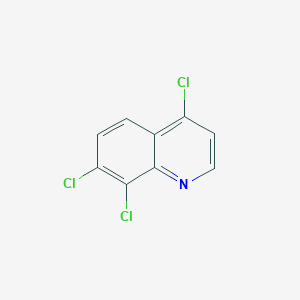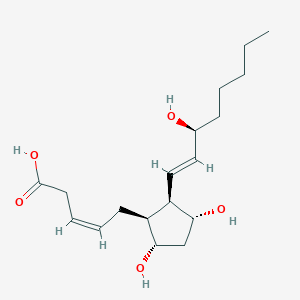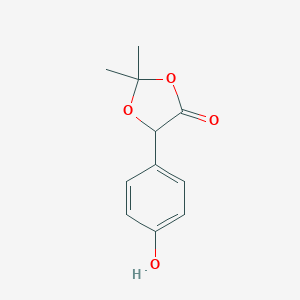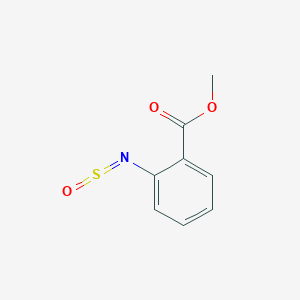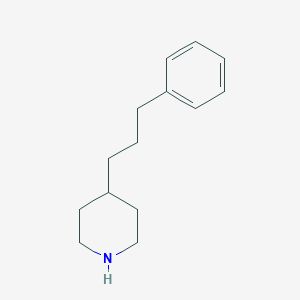
4-(3-Phenylpropyl)piperidine
Vue d'ensemble
Description
4-(3-Phenylpropyl)piperidine is a chemical compound with the CAS Number: 18495-82-4 . It has a molecular weight of 203.33 and its IUPAC name is 4-(3-phenylpropyl)piperidine .
Molecular Structure Analysis
The molecular structure of 4-(3-Phenylpropyl)piperidine consists of a six-membered ring with five carbon atoms and one nitrogen atom . The ChemSpider ID for this compound is 79098 .Chemical Reactions Analysis
The reactivity of ruthenium nanoparticles stabilized by 4-(3-phenylpropyl)pyridine in hydrogen transfer and hydrogenation processes has been monitored by NMR spectroscopy .Physical And Chemical Properties Analysis
4-(3-Phenylpropyl)piperidine has a density of 0.9±0.1 g/cm3, a boiling point of 306.3±11.0 °C at 760 mmHg, and a flash point of 140.8±14.7 °C . It has one hydrogen bond acceptor, one hydrogen bond donor, and four freely rotating bonds .Applications De Recherche Scientifique
Hydroxide Conducting Membranes
4-(3-Phenylpropyl)piperidine is used in the synthesis of hydroxide conducting membranes . These membranes are central components in alkaline water electrolyzers and fuel cells . The compound is used to synthesize a trifluorobenzophenone monomer carrying a piperidine group in the 4-position via straightforward Friedel−Crafts acylation . This design strategy results in a membrane with excellent alkaline stability .
Synthesis of Poly(p-terphenyl alkylene)
The trifluorobenzophenone monomer synthesized using 4-(3-Phenylpropyl)piperidine is further used in the polyhydroxyalkylation of this ketone and p-terphenyl . This process generates a dimethyl piperidinium (DMP)-functionalized poly(p-terphenyl alkylene) (PpT-DMP) with excellent alkaline stability .
Anion Exchange Membranes (AEMs)
The PpT-DMP synthesized using 4-(3-Phenylpropyl)piperidine is used in the creation of anion exchange membranes (AEMs) . These membranes are critical materials for various electrochemical devices including alkaline fuel cells and water electrolyzers .
Pharmaceutical Applications
Piperidine derivatives, including 4-(3-Phenylpropyl)piperidine, play a significant role in the pharmaceutical industry . They are present in more than twenty classes of pharmaceuticals, as well as alkaloids .
Anticancer Agents
4-(3-Phenylpropyl)piperidine has been used in the synthesis of piperidine-embedded anticancer agents . These agents have shown particularly good activity on androgen-refractory cancer cell lines .
HPLC Column Separation
4-(3-Phenylpropyl)piperidine is used in the separation process on Newcrom R1 HPLC column .
Synthesis of Piperidine Derivatives
4-(3-Phenylpropyl)piperidine is used in the synthesis of various piperidine derivatives . The presence of certain groups on these derivatives can increase their cytotoxicity .
Drug Designing
Piperidine-containing compounds, including 4-(3-Phenylpropyl)piperidine, represent one of the most important synthetic medicinal blocks for drug construction . Their synthesis has long been widespread .
Safety And Hazards
Orientations Futures
Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drugs construction . More than 7000 piperidine-related papers were published during the last five years according to Sci-Finder . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Propriétés
IUPAC Name |
4-(3-phenylpropyl)piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N/c1-2-5-13(6-3-1)7-4-8-14-9-11-15-12-10-14/h1-3,5-6,14-15H,4,7-12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HASRFXGIJALRRB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CCCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60171684 | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Phenylpropyl)piperidine | |
CAS RN |
18495-82-4 | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18495-82-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018495824 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(3-Phenylpropyl)piperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60171684 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(3-phenylpropyl)piperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.514 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



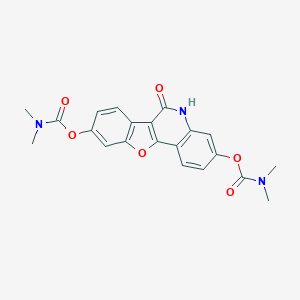
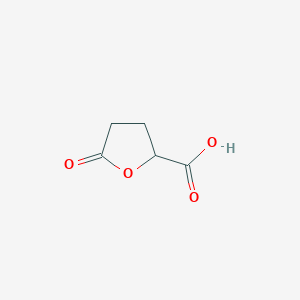
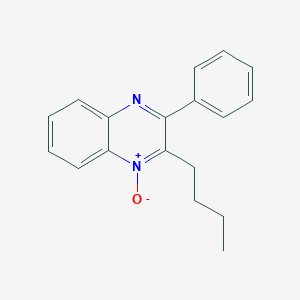



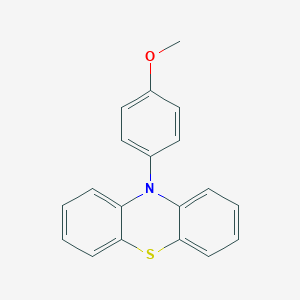


![7H-Pyrrolo[2,3-c]pyridazine](/img/structure/B106283.png)
